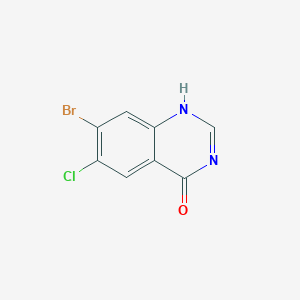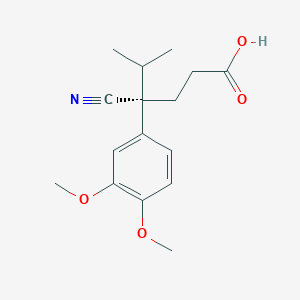
7-Bromo-6-Chloro-4(3H)-Quinazolinone
Descripción general
Descripción
7-Bromo-6-Chloro-4(3H)-Quinazolinone, also known as this compound, is a useful research compound. Its molecular formula is C8H4BrClN2O and its molecular weight is 259.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Anti-Coccidiosis Drug Halofuginone : It is used as an intermediate in the synthesis of the anti-coccidiosis drug halofuginone, with a high yield and confirmed structure (Lu Yu, 2012).
Potential Antiviral and Anti-HIV Activity : Derivatives like 6-bromo-2,3-disubstituted-4(3H)-quinazolinones have shown potential antiviral and anti-HIV activity, including significant activity against the vaccinia virus and HIV-1 (M. Dinakaran, P. Selvam, E. Declercq, S. Sridhar, 2003).
Use in Textile Industry as Reactive Dyes : New bromo-quinazolinone derivatives demonstrate good light fastness, washing and rubbing fastness, and antimicrobial activity, making them promising as reactive dyes for textiles (Divyesh R. Patel, K. Patel, 2012).
Analgesic Activity : Newly synthesized quinazolinone derivatives like 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one have demonstrated significant analgesic activity (P. Osarumwense, 2018).
Antibacterial Properties : Substituted quinazolinones are being researched for their potential as antibacterial agents, with some compounds showing promising drug-like properties (Arun Kumar Roy Mahato, Birendra Shrivsatava, N. Shanthi, 2015).
Potential Applications in Antimalarial, Antitumor, and Anti-inflammatory Fields : New strategies for the synthesis of 4(3H)-quinazolinone derivatives have been developed, suggesting potential applications in various fields including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory treatments (Lin He, Haoquan Li, Jianbin Chen, Xiao‐Feng Wu, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
7-bromo-6-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCXXKWROOFQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512631 | |
| Record name | 7-Bromo-6-chloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17518-98-8 | |
| Record name | 7-Bromo-6-chloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(3H)-Quinazolinone, 7-bromo-6-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.162.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-Bromo-6-Chloro-4(3H)-Quinazolinone in pharmaceutical chemistry?
A1: this compound serves as a crucial building block in the synthesis of halofuginone [, , ]. Halofuginone is a recognized anticoccidial drug, effectively targeting Eimeria species that cause coccidiosis in poultry []. The compound's role as a key intermediate makes it vital for producing this essential veterinary medication.
Q2: Can you describe a common synthetic route for this compound?
A2: Researchers have explored several synthetic pathways. One method uses m-chlorotoluene as the starting material []. The process involves a series of reactions, including bromination, oxidation, ammonation, and finally, cyclization to yield this compound. Another approach utilizes nitrobenzene as the starting point, undergoing bromination, reduction, condensation, and cyclization to reach the desired compound []. This alternative route aimed to reduce production costs and provide milder reaction conditions.
Q3: What analytical techniques are typically employed to confirm the structure of synthesized this compound?
A3: Confirmation of the compound's structure relies on techniques like Mass Spectrometry (MS) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy [, ]. These methods provide detailed information about the compound's molecular weight, fragmentation pattern, and proton environment, respectively, confirming its successful synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















